

Head-to-head comparison of different Carbazochrome sodium sulfonate formulations

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Compound of Interest

Compound Name: Carbazochrome sodium sulfonate

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A Head-to-Head Comparison of Carbazochrome Sodium Sulfonate Formulations

For Researchers, Scientists, and Drug Development Professionals

Carbazochrome sodium sulfonate, a hemostatic agent derived from adrenaline, is utilized in various clinical settings to manage bleeding by reducing capillary permeability and resistance. This guide provides a comprehensive head-to-head comparison of different pharmaceutical formulations of **Carbazochrome sodium sulfonate**, supported by available experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the nuances of each formulation.

Overview of Formulations

Carbazochrome sodium sulfonate is available in several formulations to cater to different clinical needs and administration routes. The primary formulations include oral tablets, oral powders/granules for reconstitution, and parenteral injections (both as a ready-to-use solution and as a lyophilized powder for reconstitution). The choice of formulation is dictated by the urgency of the clinical situation, with parenteral routes being preferred for rapid action in perioperative settings, while oral forms are used for managing less critical or chronic bleeding conditions.

Comparative Data

The following tables summarize the key characteristics and performance data of the different **Carbazochrome sodium sulfonate** formulations based on publicly available information and clinical studies.

Table 1: Physicochemical and Formulation Properties

Property	Oral Tablets	Oral Powder/Granules	Injection (Liquid)	Injection (Lyophilized Powder)
Dosage Form	Solid	Solid	Liquid	Solid
Route of Administration	Oral	Oral	Intravenous, Intramuscular, Topical	Intravenous, Intramuscular
Common Excipients	Lactose, Starch, Magnesium Stearate	Sucrose, Flavoring agents	Antioxidants (e.g., sodium sulfite), pH adjusters, Water for Injection	Mannitol, Buffer salts
Solubility	Disintegrates in GI fluid	Soluble in water	Aqueous solution	Readily soluble in water
Melting Point	~210 °C (decomposes)	~210 °C (decomposes)	Not Applicable	~210 °C (decomposes)
Stability	Good long-term stability	Hygroscopic, requires protection from moisture	Prone to oxidation, may require antioxidants and controlled storage	Improved stability over liquid form, longer shelf-life

Table 2: Performance and Clinical Application

Parameter	Oral Formulations (Tablets, Powder)	Parenteral Formulations (Injections)
Onset of Action	Slower	Rapid
Bioavailability	Lower, subject to first-pass metabolism	Higher, direct systemic circulation
Primary Clinical Use	Chronic capillary bleeding, purpura	Perioperative bleeding, emergency hemostasis
Efficacy in Reducing Blood Loss	Moderate	High, especially in combination with other agents like tranexamic acid[1][2]
Key Performance Finding	Effective for non-acute bleeding	Significantly reduces total and hidden blood loss in surgical patients[1][2]
Safety Profile	Generally well-tolerated	Low incidence of adverse events; no significant increase in venous thromboembolism (VTE) reported[1][2]

Table 3: Impurity Profile and Control

Impurity	Specified Limit in Stable Formulations	Analytical Method for Detection
Adrenal Color Hydrazone (Carbazochrome)	Not more than 2.0%	High-Performance Liquid Chromatography (HPLC)[3]
Other Related Substances	Not more than 1.0%	High-Performance Liquid Chromatography (HPLC)[3]
Degradation Products (from acid, base, heat, oxidation)	To be controlled within specified limits	Stability-indicating HPLC methods[4][5]

Experimental Protocols

The analysis and quality control of **Carbazochrome sodium sulfonate** formulations rely on robust analytical methodologies.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

A common method for the determination of **Carbazochrome sodium sulfonate** and its related substances in injection formulations involves a gradient HPLC system.[\[4\]](#)[\[5\]](#)

- Column: HP-ODS Hypersil column or equivalent C18 column.
- Mobile Phase A: 0.01 mol·L⁻¹ phosphate buffer (pH 3.0) and acetonitrile (94:6).[\[4\]](#)[\[5\]](#)
- Mobile Phase B: Acetonitrile.[\[4\]](#)[\[5\]](#)
- Elution: Gradient elution.
- Flow Rate: 1.0 mL·min⁻¹.[\[4\]](#)[\[5\]](#)
- Detection Wavelength: 220 nm.[\[4\]](#)[\[5\]](#)
- Purpose: This method can effectively separate **Carbazochrome sodium sulfonate** from its degradation products and process-related impurities, making it suitable for quality control and stability studies.[\[4\]](#)[\[5\]](#)

Stability Testing of Injections in Infusion Fluids

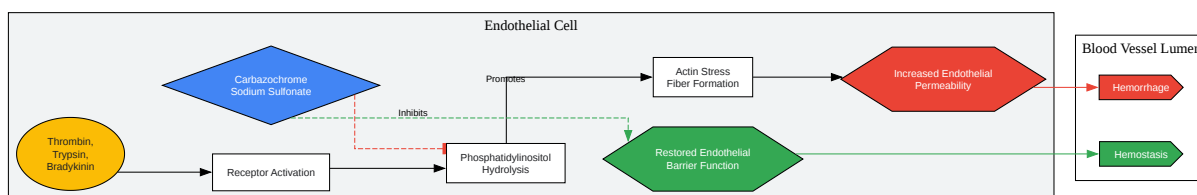
The compatibility and stability of **Carbazochrome sodium sulfonate** for injection when mixed with common intravenous fluids are crucial for clinical practice.

- Methodology: The content and related substances of **Carbazochrome sodium sulfonate** are determined after mixing with various infusion fluids (e.g., 5% glucose, 0.9% sodium chloride) at specified time intervals (e.g., up to 6 hours) at room temperature.[\[6\]](#)
- Analytical Techniques: UV spectrophotometry and HPLC are employed to quantify the drug content and detect any degradation.[\[6\]](#)

- Additional Assessments: Visual inspection for changes in appearance and measurement of pH are also conducted.[6]
- Results: Studies have shown that **Carbazochrome sodium sulfonate** for injection is stable for at least 6 hours at room temperature when combined with 5% glucose injection, 10% glucose injection, 0.9% sodium chloride injection, and glucose and sodium chloride injection. [6]

Visualizations

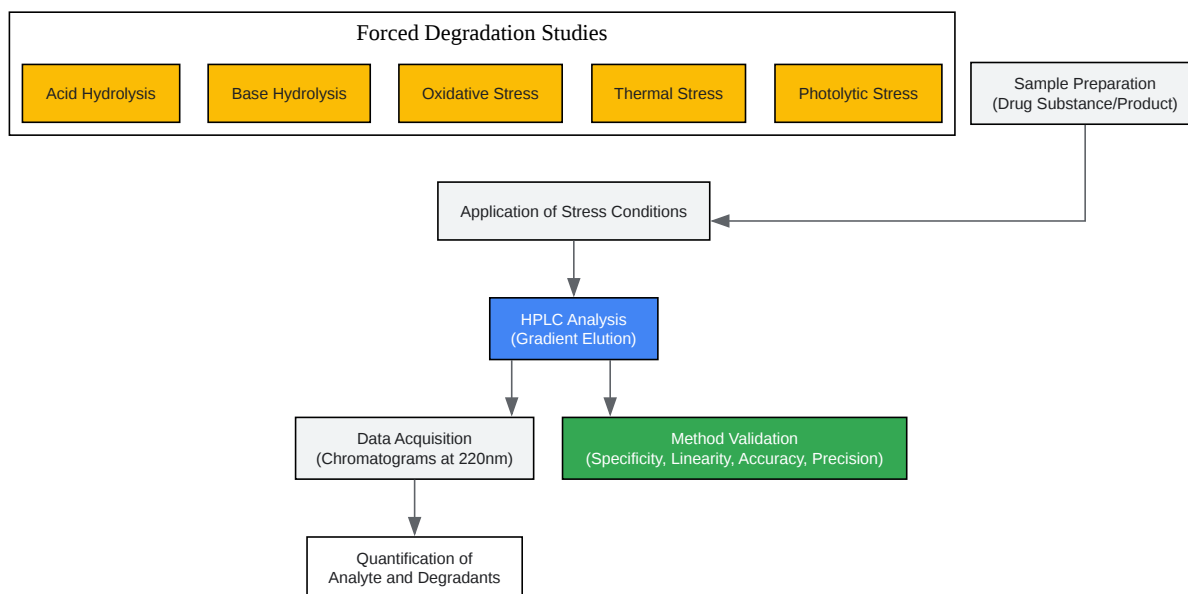
Signaling Pathway



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Caption: Proposed mechanism of action of **Carbazochrome sodium sulfonate**.

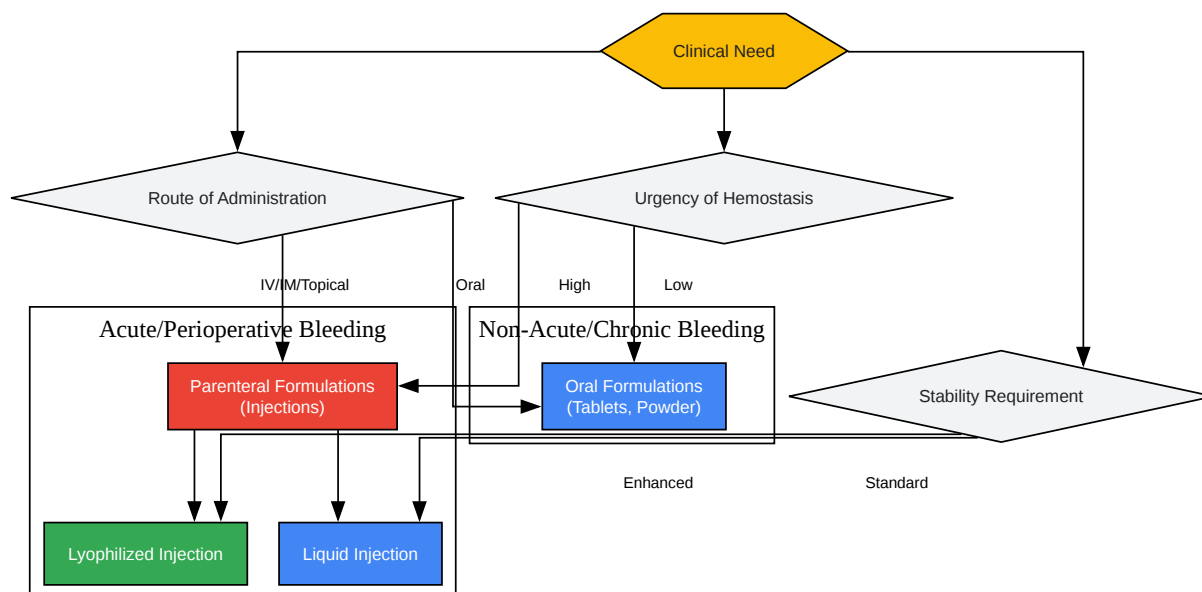
Experimental Workflow



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Caption: Workflow for a stability-indicating HPLC method.

Logical Relationship



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Caption: Logic for selecting a **Carbazochrome sodium sulfonate** formulation.

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